

addressing Piroximone solubility challenges in aqueous buffers

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Compound of Interest		
Compound Name:	Piroximone	
Cat. No.:	B1215345	Get Quote

Piroxicam Solubility Challenges: Technical Support Center

Important Note for Researchers: The initial query requested information on **Piroximone**. However, publicly available data on the solubility of **Piroximone** is scarce. In contrast, Piroxicam is a widely researched non-steroidal anti-inflammatory drug (NSAID) well-known for its significant solubility challenges in aqueous media, aligning with the core of your request. Given this, this technical support guide focuses on Piroxicam, as it is highly likely to be the compound of interest for researchers facing these specific issues.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to Piroxicam's solubility in aqueous buffers.

Frequently Asked Questions (FAQs) Q1: What is Piroxicam and why is its aqueous solubility a challenge?

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class.[1] [2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[3][4] This poor solubility



(approximately 0.023 mg/mL in water) is the primary rate-limiting step for its absorption and can pose significant challenges during in vitro experiments and formulation development.

Q2: What are the key physicochemical properties of Piroxicam?

Understanding the fundamental properties of Piroxicam is crucial for addressing solubility issues. Key parameters are summarized below.

Property	Value	Source
Molecular Formula	C15H13N3O4S	[1]
Molecular Weight	331.35 g/mol	[1]
рКа	5.1 - 6.3 (weakly acidic)	[1][5][6]
LogP (Octanol/Water)	~1.58 - 3.06	[5][7]
Aqueous Solubility	~23 mg/L (0.023 mg/mL) at 22 °C	[8][7]
Melting Point	198-200 °C	[6][7]

Q3: How does the pH of the aqueous buffer affect Piroxicam solubility?

Piroxicam is a weakly acidic compound.[1] Its solubility is highly dependent on the pH of the buffer.

- Below its pKa (in acidic conditions, pH < 5.1): Piroxicam exists predominantly in its neutral, unionized form, which is poorly soluble in water.
- Above its pKa (in neutral to alkaline conditions, pH > 6.3): The molecule deprotonates to form a more polar, ionized salt, which has significantly higher aqueous solubility.[5][6]

Therefore, increasing the pH of the buffer is the most direct way to improve the solubility of Piroxicam.



Q4: What are the typical solubility values for Piroxicam in common buffers?

The solubility of Piroxicam varies significantly with the pH and composition of the buffer. The table below provides a summary of reported values.

Buffer / Medium	рН	Temperature	Solubility (mg/mL)
Water	~5.6	37 °C	0.0198
0.1 M Hydrochloric Acid	~1.2	37 °C	0.83
Acetate Buffer	4.5	37 °C	0.022
Phosphate Buffer	6.8	37 °C	0.47

Data sourced from multiple studies.[8][9]

Q5: Are there any buffer components I should be cautious about when working with Piroxicam?

Yes. While phosphate and citrate buffers do not appear to affect Piroxicam's thermal stability, acetate buffers have been shown to increase its rate of thermal degradation.[10] Therefore, for experiments requiring elevated temperatures or long-term storage, it is advisable to use phosphate or citrate buffers instead of acetate.[10]

Troubleshooting Guide Q: My Piroxicam is not dissolving in my aqueous buffer. What are the first steps?

- Verify the Buffer pH: The single most important factor is the pH. Ensure your buffer's pH is
 well above the pKa of Piroxicam (ideally pH 7.0 or higher). Piroxicam is slightly soluble in
 aqueous alkaline solutions.[1]
- Gentle Heating: Gently warming the solution (e.g., to 37-40°C) can help increase the rate of dissolution. However, be mindful of potential thermal degradation, especially in acetate



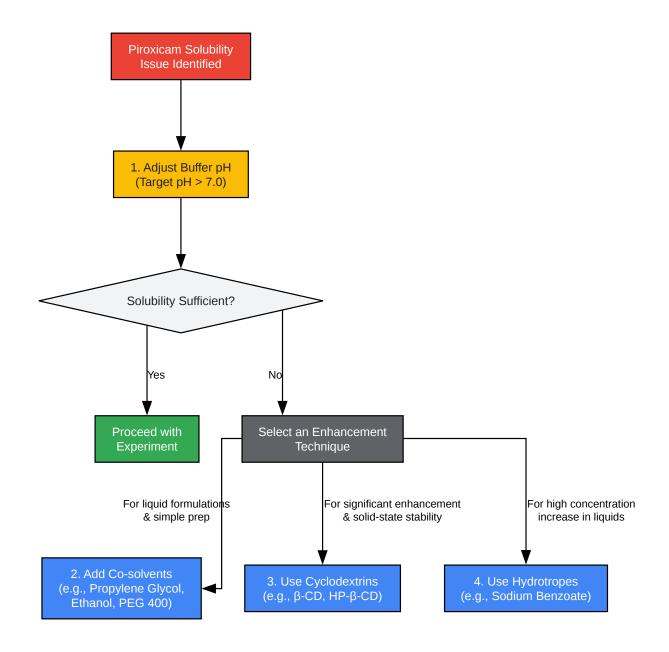
buffers.[10]

 Mechanical Agitation: Use a magnetic stirrer or sonication to provide sufficient energy to break down drug agglomerates and facilitate dissolution.

Q: I've adjusted the pH, but the solubility is still insufficient for my experiment. What are my options?

If simple pH adjustment is not enough, several enhancement techniques can be employed. The choice depends on your experimental constraints and desired final concentration.





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